Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate
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Description
Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a derivative of the imidazo[2,1-b]thiazole class of compounds . The primary target of this compound is Mycobacterium tuberculosis (Mtb) . Mtb is the etiological agent of tuberculosis, a disease that caused 1.4 million deaths globally in 2019 .
Mode of Action
It’s known that imidazo[2,1-b]thiazole derivatives have shown significant activity against mtb . The compound’s interaction with its target likely involves the formation of a protein-ligand complex with the Pantothenate synthetase of Mtb .
Biochemical Pathways
It’s known that imidazo[2,1-b]thiazole derivatives can inhibit the growth of mtb . This suggests that the compound may interfere with the biochemical pathways essential for the survival and replication of Mtb.
Pharmacokinetics
The compound was designed with in silico admet prediction, which suggests that it has favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of Mtb growth . The most active derivative of this class of compounds showed significant activity against Mtb, with an IC50 of 2.03 μM and an IC90 of 15.22 μM .
Properties
IUPAC Name |
methyl 4-[[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-27-16-5-3-4-14(10-16)17-11-24-18(12-29-21(24)23-17)19(25)22-15-8-6-13(7-9-15)20(26)28-2/h3-12H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBIXQRPWXDODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.